

# generating anti-LEAP-2 antibodies using partial precursor immunogen

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## Compound of Interest

Compound Name: *LEAP-2-RA1 peptide precursor, partial*

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Application Note: Generation of High-Affinity Anti-LEAP-2 Antibodies Utilizing a Partial Precursor Immunogen Strategy

## Abstract & Strategic Rationale

The Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is a critical endogenous antagonist of the Ghrelin Receptor (GHSR1a), playing a pivotal role in energy homeostasis and obesity [1]. [1][2][3][4] However, generating functional, high-affinity antibodies against LEAP-2 presents unique challenges:

- **Size & Conservation:** Mature LEAP-2 is a small (40 AA), highly conserved peptide, rendering it poorly immunogenic.
- **Structural Complexity:** The bioactivity of LEAP-2 relies on a rigid core stabilized by two disulfide bonds (Cys54–Cys65 and Cys60–Cys70) [2]. [2][3] Linear peptide immunogens often fail to produce antibodies that recognize this native conformation.
- **N-Terminal Criticality:** The N-terminal residues (Phe4, Arg6 in mature numbering) are essential for receptor binding [3]. Standard conjugation chemistries can sterically hinder this

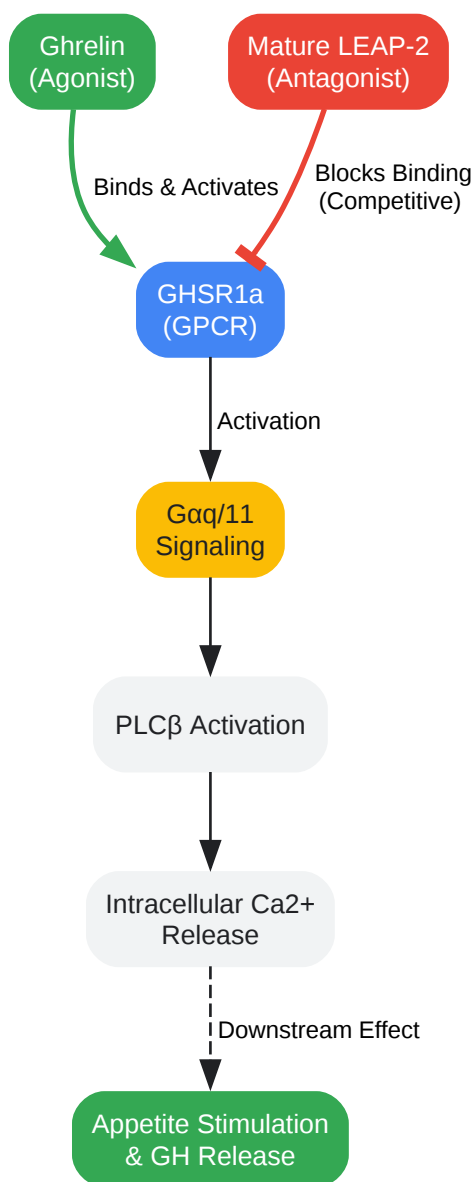
region.

The Solution: Partial Precursor Immunogen Strategy Instead of immunizing with the mature 40-amino acid peptide, this protocol utilizes a Partial Precursor (Pro-LEAP-2) immunogen. By including the pro-segment (residues 23–37) upstream of the mature sequence, we achieve three critical advantages:

- **Enhanced Stability:** The pro-region acts as an intrinsic chaperone, aiding the correct formation of the hydrophobic disulfide core during recombinant production.
- **Epitope Exposure:** The pro-segment serves as a natural "linker," allowing the critical N-terminus of the mature domain to remain exposed and solvent-accessible, rather than buried against a carrier protein.
- **Differentiation:** Allows for the screening of antibodies that specifically distinguish between the latent precursor and the bioactive mature form.

## Biological Context & Signaling Axis[5][6]

Understanding the competitive antagonism of LEAP-2 is vital for assay design. LEAP-2 blocks Ghrelin-induced GHSR1a activation, preventing calcium mobilization and downstream orexigenic (hunger) signaling.



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Figure 1: The Ghrelin-LEAP-2 competitive axis at the GHSR1a receptor.<sup>[1][2][3][4][5][6]</sup> LEAP-2 binding prevents G-protein coupling and downstream calcium signaling.

## Protocol: Immunogen Design & Production

### A. Immunogen Sequence Selection

We utilize the human Pro-LEAP-2 sequence (Residues 23–77 of Prepro-LEAP-2).

- Signal Peptide (1–22): Removed to ensure secretion/solubility in the expression system.

- Pro-Segment (23–37): Retained to act as a spacer and stability enhancer.
- Mature Peptide (38–77): The target region containing the disulfide core.

Construct Design:[His6-Tag] - [TEV-Site] - [Pro-Region (23-37)] - [Mature LEAP-2 (38-77)]

## B. Recombinant Expression (Mammalian System)

Note: E. coli expression often results in inclusion bodies with scrambled disulfides. Mammalian (HEK293) or Insect (Sf9) systems are required for secreted, native folding.

- Vector Construction: Clone the construct into a mammalian expression vector (e.g., pcDNA3.4) with a secretion signal (e.g., IL-2 signal sequence) replacing the native LEAP-2 signal peptide.
- Transfection: Transiently transfect Expi293F™ cells.
- Harvest: Collect supernatant 72–96 hours post-transfection.
- Purification:
  - Step 1: Ni-NTA Affinity Chromatography (targeting His-tag).
  - Step 2: Size Exclusion Chromatography (SEC) to isolate monomeric Pro-LEAP-2 and verify absence of aggregates.
  - QC Check: Verify mass via LC-MS and disulfide formation via non-reducing SDS-PAGE (shift compared to reduced sample).

## Protocol: Immunization & Hybridoma Generation

Host: New Zealand White Rabbits (preferred for high-affinity anti-peptide responses) or H2-d/b haplotype Mice.

Phase	Timeline	Action	Rationale
Priming	Day 0	Inject 200 µg rPro-LEAP-2 emulsified in CFA (Complete Freund's Adjuvant). Subcutaneous (SC).	CFA creates a depot effect and stimulates strong initial immune recognition.
Boost 1	Day 14	Inject 100 µg rPro-LEAP-2 in IFA (Incomplete Freund's Adjuvant).	Maintains stimulation without excessive inflammation.
Boost 2	Day 28	Inject 100 µg rPro-LEAP-2 in IFA.	Affinity maturation of B-cells.
Titer Check	Day 35	Bleed and test serum via ELISA against Mature LEAP-2 (chemically synthesized).	Critical: We screen against the mature form, not the immunogen, to ensure we are selecting relevant clones.
Final Boost	Day 42	Inject 50 µg rPro-LEAP-2 in PBS (Intravenous/Intraperitoneal).	Synchronizes B-cell cycle for fusion.
Harvest	Day 45	Spleen/Lymph node harvest for hybridoma fusion or B-cell sorting.	Peak plasmablast population.

## Protocol: Screening & Characterization Workflow

The screening strategy is the most critical component. We must distinguish between antibodies that bind the "scaffold" (pro-region) and those that bind the "payload" (mature bioactive LEAP-2).

## Step 1: Differential ELISA Screening

Plate three targets in parallel:

- Target A: Synthetic Mature LEAP-2 (Residues 38–77).[\[7\]](#)
- Target B: Synthetic Pro-Peptide (Residues 23–37).
- Target C: Scrambled LEAP-2 (Linear, reduced cysteines).

Selection Logic:

- Hit: High signal on A, Low signal on B. (Binds mature form).
- Conformational Hit: High signal on A, Low signal on C. (Recognizes disulfide core).
- Discard: High signal on B (Pro-region binder) or High signal on C (Linear epitope binder).

## Step 2: Functional Validation (GHSR1a Antagonism Assay)

Antibodies that bind the mature peptide must be tested for their ability to neutralize LEAP-2 (restoring Ghrelin signaling) or detect LEAP-2 without interfering.

Assay Setup:

- Cell Line: HEK293 stably expressing human GHSR1a and a Ca<sup>2+</sup>-sensitive photoprotein (e.g., Aequorin) or FLIPR dye loaded.
- Agonist: Ghrelin (EC80 concentration).
- Antagonist: Native LEAP-2 (IC80 concentration).
- Test Subject: Purified monoclonal antibody.

Procedure:

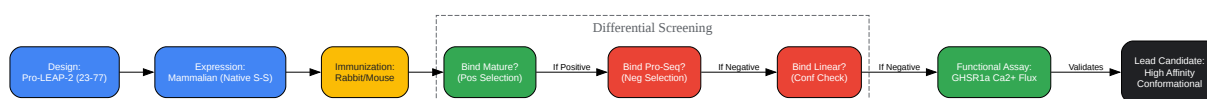
- Pre-incubate Native LEAP-2 with the antibody for 30 mins.

- Add mixture to cells.
- Add Ghrelin.[5][6]
- Measure Calcium Flux.

Interpretation:

- Neutralizing Ab: Calcium flux is restored (Ab binds LEAP-2, preventing it from blocking the receptor).
- Non-Neutralizing Ab: Calcium flux remains inhibited (Ab binds LEAP-2 but does not sterically hinder receptor interaction).

## Workflow Visualization



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Figure 2: Step-by-step workflow from partial precursor design to functional candidate selection. Note the negative selection steps to ensure specificity for the bioactive, folded form.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Titer against Mature Form	"Immunodominance" of the Pro-region.	Switch to a "Focused Library" approach: Use the Pro-LEAP-2 for priming, but boost with chemically conjugated Mature LEAP-2 to refocus the immune response.
Antibodies bind Linear but not Native	Disulfide scrambling in immunogen.	Verify immunogen integrity via Ellman's reagent or Mass Spec. Ensure expression host (HEK293) is secreting properly.
No Functional Neutralization	Ab binds "backside" of LEAP-2 (away from N-term).	These are still valuable for ELISA detection kits. For neutralization, screen more clones or use epitope binning to find N-terminal binders.

## References

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